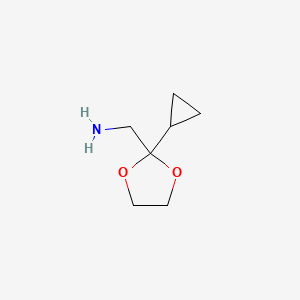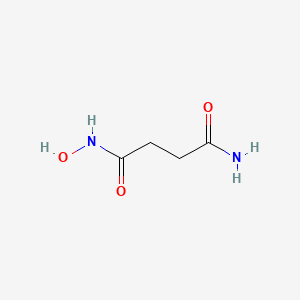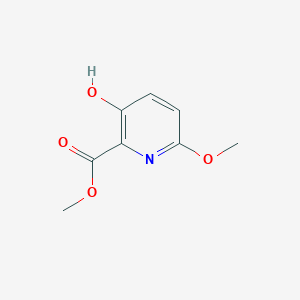
N-n-hexyl-4-tert-butylaniline
Übersicht
Beschreibung
N-n-hexyl-4-tert-butylaniline is an organic compound with the molecular formula C16H27N It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a hexyl group, and a tert-butyl group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-n-hexyl-4-tert-butylaniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 4-tert-butylaniline with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-n-hexyl-4-tert-butylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to simpler aniline derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, especially at positions ortho and para to the tert-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Simpler aniline derivatives.
Substitution: Halogenated or nitrated products depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-n-hexyl-4-tert-butylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-n-hexyl-4-tert-butylaniline involves its interaction with specific molecular targets. In biochemical assays, it may act as a ligand binding to proteins or enzymes, altering their activity. The tert-butyl and hexyl groups can influence the compound’s hydrophobicity and steric properties, affecting its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylaniline: Lacks the hexyl group, making it less hydrophobic.
N-Hexylaniline: Lacks the tert-butyl group, affecting its steric properties.
4-tert-Butyl-N-methylaniline: Has a methyl group instead of a hexyl group, influencing its chemical reactivity.
Uniqueness
N-n-hexyl-4-tert-butylaniline is unique due to the presence of both tert-butyl and hexyl groups, which confer distinct hydrophobic and steric properties. These characteristics make it a valuable compound in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C16H27N |
|---|---|
Molekulargewicht |
233.39 g/mol |
IUPAC-Name |
4-tert-butyl-N-hexylaniline |
InChI |
InChI=1S/C16H27N/c1-5-6-7-8-13-17-15-11-9-14(10-12-15)16(2,3)4/h9-12,17H,5-8,13H2,1-4H3 |
InChI-Schlüssel |
MBMYLXXCEMVJJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC1=CC=C(C=C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(2-Fluoroethoxy)phenoxy]methyl]oxirane](/img/structure/B8333342.png)

![1-(4-fluoro-phenyl)-5-methyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B8333355.png)
![N-[2-(4-methoxyphenyl)ethy]-1-phenylcyclobutane carboxamide](/img/structure/B8333384.png)







![4-[(Furan-2-ylmethyl)-amino]-phthalic acid](/img/structure/B8333426.png)

